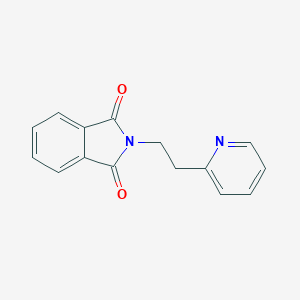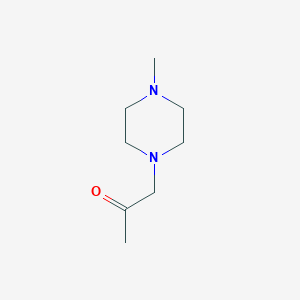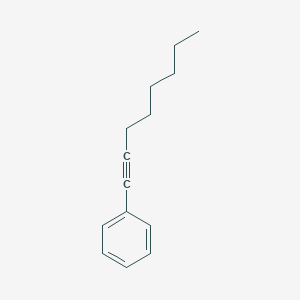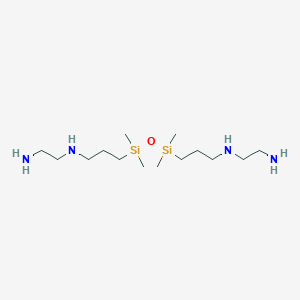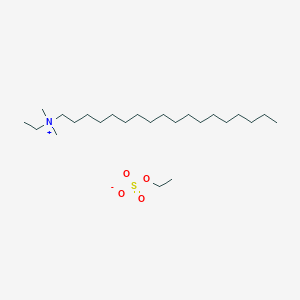![molecular formula C15H38O3Si3 B093726 5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane CAS No. 17940-81-7](/img/structure/B93726.png)
5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane is an organosilicon compound with the molecular formula C15H38O3Si3 and a molecular weight of 350.72 g/mol. This compound is characterized by its three silicon atoms, which are bonded to oxygen and carbon atoms, forming a unique structure that imparts specific chemical properties.
Preparation Methods
The synthesis of 5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane typically involves the reaction of trimethylsilyl chloride with a suitable precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where the trimethylsiloxy groups are replaced by other functional groups, depending on the reagents and conditions used.
Scientific Research Applications
5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of functional groups such as alcohols and amines.
Biology: The compound is utilized in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.
Industry: The compound is employed in the manufacture of specialty chemicals and materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane involves its ability to interact with various molecular targets through its silicon-oxygen bonds. These interactions can lead to the formation of stable complexes with other molecules, thereby influencing their chemical reactivity and stability. The pathways involved in these interactions are often related to the compound’s ability to act as a protecting group or a precursor in synthetic transformations.
Comparison with Similar Compounds
5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane can be compared with other similar organosilicon compounds, such as:
1,2-Bis(trimethylsiloxy)ethane: This compound has a similar structure but with two silicon atoms instead of three.
Trimethylsilyl chloride: A simpler organosilicon compound used in similar synthetic applications.
Hexamethyldisiloxane: Another organosilicon compound with different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2,2-bis(trimethylsilyloxymethyl)butoxy-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H38O3Si3/c1-11-15(12-16-19(2,3)4,13-17-20(5,6)7)14-18-21(8,9)10/h11-14H2,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPBXYSZYMYEMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO[Si](C)(C)C)(CO[Si](C)(C)C)CO[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H38O3Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




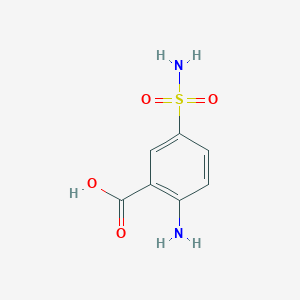
![3-[Tris(hydroxymethyl)phosphonio]propionate](/img/structure/B93656.png)


